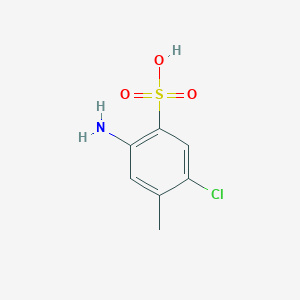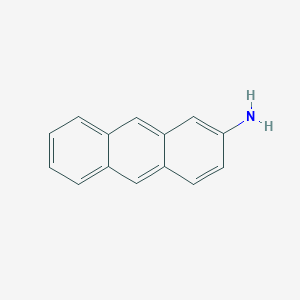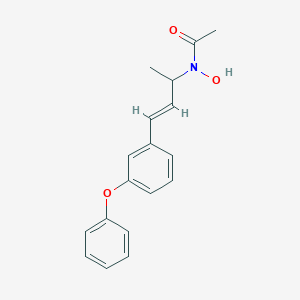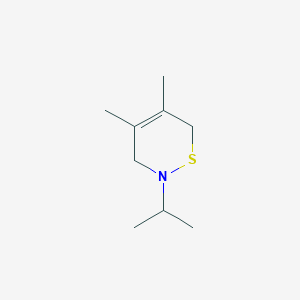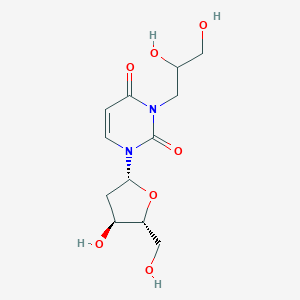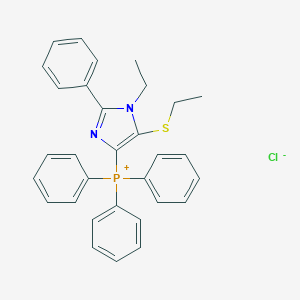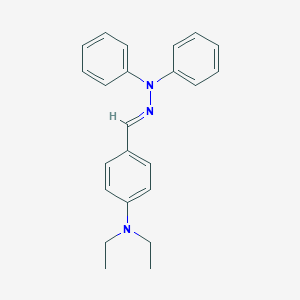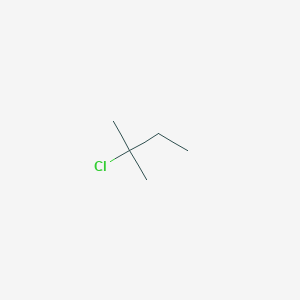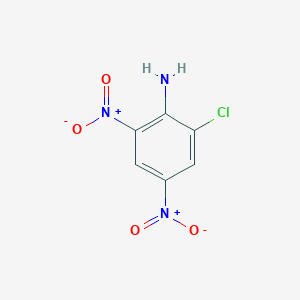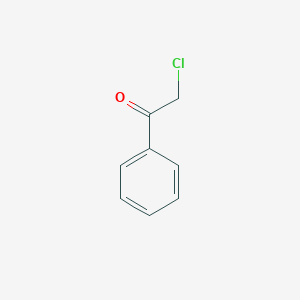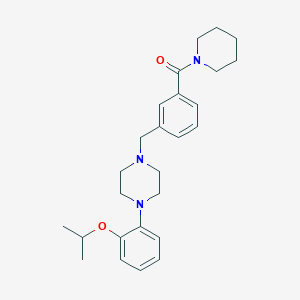
Mazapertine
Übersicht
Beschreibung
Mazapertine (RWJ-37796) is an antipsychotic agent that was developed by Johnson & Johnson but never marketed . It is safe and well-tolerated when administered orally .
Synthesis Analysis
The in vivo metabolism of Mazapertine was studied in two healthy volunteers. Unchanged Mazapertine (12% of the sample) plus 10 metabolites were profiled, quantified, and tentatively identified on the basis of MS data . The formation of Mazapertine metabolites are via seven metabolic pathways .Molecular Structure Analysis
Mazapertine has a molecular formula of C26H35N3O2 and a molecular weight of 421.6 g/mol .Chemical Reactions Analysis
The in vivo metabolism of Mazapertine involves several metabolic pathways, including phenylhydroxylation, piperidyl oxidation, and O-dealkylation .Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Effects
Mazapertine is identified as a structurally novel antipsychotic compound with high affinity for D2, D3, 5-HT1a, and α1 receptors. Its pharmacological profile and effects have been extensively studied. Kleinbloesem et al. (1996) focused on mazapertine's tolerance induction to cardiovascular and cognitive effects in healthy men, examining whether tolerance to orthostatic hypotension could be induced by slowly increasing the administered dose, and investigating its effect on cognitive and motor functions (Kleinbloesem et al., 1996).
Metabolism and Biotransformation
Wu et al. (2003) conducted a study on the hepatic metabolism of mazapertine in rats, identifying unchanged mazapertine and its metabolites through API-MS/MS. This study provided insights into the compound's metabolic pathways in the rat hepatic S9 fraction (Wu et al., 2003). Additionally, the metabolic fate of mazapertine in humans was studied by Wu et al. (2007), who observed the in vivo metabolism and identified urinary metabolites following oral administration of mazapertine succinate (Wu et al., 2007).
Receptor Affinity
Baxter and Reitz (1997) studied the hindered rotation congeners of mazapertine, which exhibited high affinity for the HT-1A receptor, an important aspect in understanding its pharmacological impact (Baxter & Reitz, 1997).
Synthesis and Evaluation of Metabolites
The synthesis and evaluation of mazapertine's major metabolites were undertaken by Reitz et al. (1997). This study aimed to establish the chemical structures of key metabolites and obtain samples for biological testing, providing critical information on the compound's chemical properties and potential therapeutic uses (Reitz et al., 1997).
Potential for Therapeutic Application
Reitz et al. (1998) designed, synthesized, and evaluated a series of related (aminomethyl)benzamides, including mazapertine, for potential antipsychotic activity. These compounds demonstrated notable affinity for dopamine D2, serotonin 5-HT1A, and alpha1-adrenergic receptors, suggesting the potential of mazapertine in therapeutic applications, especially in the field of psychiatry (Reitz et al., 1998).
Wirkmechanismus
Eigenschaften
IUPAC Name |
piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZFPRUSWCYSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158594 | |
| Record name | Mazapertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mazapertine | |
CAS RN |
134208-17-6 | |
| Record name | Mazapertine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134208-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mazapertine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134208176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mazapertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAZAPERTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0X1XW704P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Mazapertine?
A1: Mazapertine primarily exerts its antipsychotic effects by interacting with dopamine and serotonin receptors in the brain. Specifically, it exhibits high affinity for dopamine D2 receptors [, ], acting as a partial agonist, and also binds to serotonin 5-HT1A receptors [, ]. This dual-targeting approach aims to address the complex neurotransmitter imbalances associated with schizophrenia.
Q2: What are the major metabolic pathways of Mazapertine in different species?
A2: Mazapertine undergoes extensive metabolism in both animals and humans. In dogs, seven major metabolic pathways have been identified, including phenyl hydroxylation, piperidyl oxidation, O-dealkylation, N-dephenylation, oxidative N-debenzylation, depiperidylation, and conjugation []. Similar metabolic pathways have been observed in rats, with phenyl hydroxylation and piperidyl oxidation being the predominant routes []. In humans, API-MS and MS/MS techniques have identified various urinary metabolites, further confirming the extensive metabolic transformation of Mazapertine [].
Q3: What are the major metabolites of Mazapertine and have they been further investigated?
A4: The major metabolites of Mazapertine include 4-OH-piperidyl, OH-phenyl-OH-piperidyl, carboxybenzoyl piperidine, and depiperidyl analogues []. These metabolites, resulting from pathways like phenyl hydroxylation and piperidyl oxidation, represent a significant portion of the administered dose in excretion studies. The synthesis and pharmacological evaluation of these major metabolites have been conducted to better understand their potential contribution to the overall efficacy and safety profile of Mazapertine [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






